4-Desisopropyl-4-propyl Imazethapyr is a synthetic chemical compound classified as a herbicide, primarily used in agricultural applications to control a variety of weeds. It has the molecular formula and a molar mass of 289.33 g/mol. The compound is structurally related to other imidazolinone herbicides, such as Imazapyr and Imazamox, which are known for their effectiveness in inhibiting specific plant growth processes .
The synthesis of 4-Desisopropyl-4-propyl Imazethapyr typically involves several key steps:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity but are often proprietary or not fully disclosed in public literature.
The molecular structure of 4-Desisopropyl-4-propyl Imazethapyr can be represented as follows:
InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21)
CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C
These structural details provide insight into the compound's functional groups and potential reactivity .
4-Desisopropyl-4-propyl Imazethapyr participates in various chemical reactions typical of organic compounds. Notable reactions include:
The specific products formed depend on the reagents used and the conditions under which the reactions are conducted .
The primary mechanism of action for 4-Desisopropyl-4-propyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, the herbicide disrupts protein synthesis in target plants, leading to stunted growth and eventual plant death. This mechanism is similar to that of other imidazolinone herbicides .
The physical and chemical properties of 4-Desisopropyl-4-propyl Imazethapyr are critical for understanding its behavior in agricultural applications:
Property | Value |
---|---|
Appearance | Light beige powder |
Odor | Faint acidic |
Melting Point | Approximately 175–178 °C |
Boiling Point | Decomposes before boiling at 180 °C |
Vapor Pressure | Pa at 20 °C |
Solubility | Soluble in organic solvents |
These properties influence how the compound interacts with soil and plant systems .
4-Desisopropyl-4-propyl Imazethapyr has several scientific applications:
The effectiveness of this compound as a herbicide makes it valuable for managing weed populations while minimizing crop damage .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2